benzyl 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate
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Description
The compound “benzyl 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups, including a benzyl group, a triazolopyrimidine group, and a piperazine group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The triazolopyrimidine group, for example, is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reactants present. For instance, triazolopyrimidines have been used as reactants in the synthesis of various pharmaceutical compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the triazolopyrimidine group could potentially influence its solubility and stability .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the induction of apoptosis within cells . This is particularly significant in the context of cancer treatment, as it targets tumor cells in a selective manner .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 .
Action Environment
The compound’s effectiveness in inhibiting cdk2 and its cytotoxic activities against various cell lines suggest that it may be robust against a range of biological environments .
Properties
IUPAC Name |
benzyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O2/c1-2-25-17-15(21-22-25)16(19-13-20-17)23-8-10-24(11-9-23)18(26)27-12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJFKLBUBZUDEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)OCC4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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